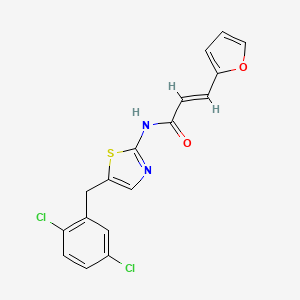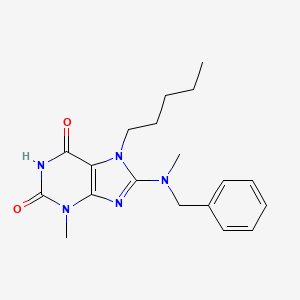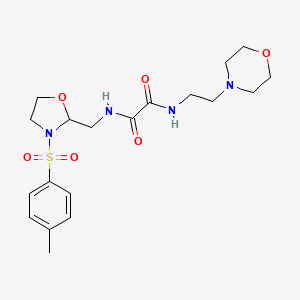
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MTX-211, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by a team of researchers at the University of Texas at Austin and has since been the subject of numerous studies.
作用機序
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and inhibition of its activity leads to cell death. This compound has also been shown to have antibacterial properties by inhibiting the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial properties, the compound has been shown to inhibit the growth of various cell types, including human umbilical vein endothelial cells and human colon carcinoma cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in lab experiments is its specificity for DHFR and InhA, which allows for targeted inhibition of these enzymes. Additionally, the compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide. One area of interest is the development of analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to determine its potential as a therapeutic agent for various types of cancer and bacterial infections. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these effects.
合成法
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of morpholine with ethylene oxide, followed by the reaction of the resulting product with tosyl chloride to form the corresponding tosylate. The tosylate is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is finally reacted with 3-amino-2-oxazolidinone to yield this compound.
科学的研究の応用
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied as a potential treatment for bacterial infections, such as tuberculosis.
特性
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S/c1-15-2-4-16(5-3-15)30(26,27)23-10-13-29-17(23)14-21-19(25)18(24)20-6-7-22-8-11-28-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQDMFJNISZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)
![N-isobutyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2949176.png)
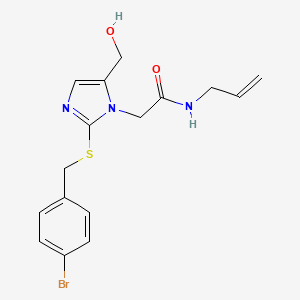
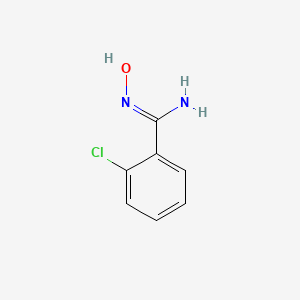
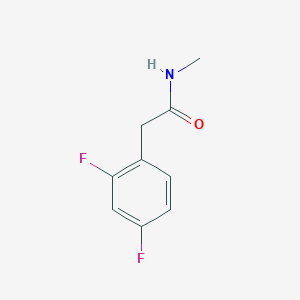
![N2,N4-bis(benzo[d][1,3]dioxol-5-yl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2949181.png)

![2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2949184.png)
![2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2949185.png)
![4-[6-(Methoxymethyl)-2,2-dimethylmorpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2949188.png)
